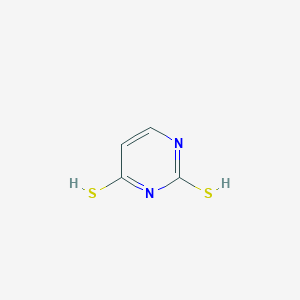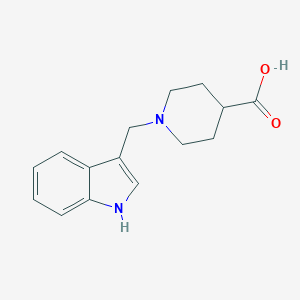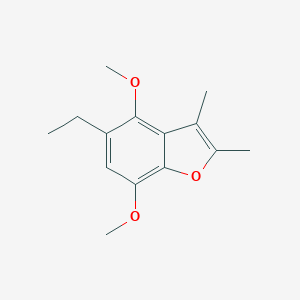
2-Amino-2-(4-Methoxyphenyl)essigsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Amino-2-(4-methoxyphenyl)acetic acid often involves regioselective bromination, acylation, and hydrolysis steps to achieve high yields and specificity. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a closely related compound, is achieved through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals that the methoxy group tends to be almost coplanar with the phenyl ring, indicating electron-donating properties, while the presence of other substituents like bromine suggests electron-withdrawing capabilities. The structure is further stabilized by hydrogen-bonded dimers in the crystal state (Guzei et al., 2010).
Chemical Reactions and Properties
Chemical reactivity studies show that derivatives of 2-Amino-2-(4-methoxyphenyl)acetic acid can undergo various reactions to form novel compounds with significant antimicrobial activities. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit substantial antimicrobial properties against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis
While specific studies on the physical properties of 2-Amino-2-(4-methoxyphenyl)acetic acid are limited, related research indicates that such compounds often feature planar structures with significant intermolecular interactions, such as hydrogen bonds, contributing to their stability and crystalline state (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties of compounds akin to 2-Amino-2-(4-methoxyphenyl)acetic acid often involve their electron-donating and withdrawing capabilities, influencing their reactivity and the formation of stable crystalline structures. These properties are essential for understanding their interactions and potential applications in various fields (Guzei et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
2-Amino-2-(4-Methoxyphenyl)essigsäure: ist ein Vorläufer bei der Synthese von Verbindungen mit potenziellen Antitumoreigenschaften. Seine Derivate, insbesondere diejenigen, die das 2-Aminothiazol-Gerüst enthalten, wurden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Die strukturellen Variationen dieser Verbindungen ermöglichen gezielte Therapien gegen bestimmte Krebsarten und machen sie in der onkologischen Forschung wertvoll .
Antioxidative Eigenschaften
Die Derivate der Verbindung werden auch auf ihre antioxidativen Fähigkeiten untersucht. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten führen kann. Durch das Auffangen freier Radikale können diese Derivate zur Vorbeugung von Krankheiten beitragen, die durch oxidativen Schaden verursacht werden .
Antimikrobielle Wirkungen
Untersuchungen haben gezeigt, dass Derivate von This compound als wirksame antimikrobielle Mittel wirken können. Dies ist besonders wichtig bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von This compound-Derivaten ist ein weiterer interessanter Bereich. Entzündungen sind ein häufiger zugrunde liegender Faktor bei vielen Krankheiten, und ihre Kontrolle ist entscheidend für die Behandlung von Erkrankungen wie Arthritis, Asthma und Herzkrankheiten .
Arzneimittelentwicklung
Diese Verbindung wird aufgrund ihres vielseitigen Pharmakophors in der Arzneimittelentwicklung eingesetzt. Sie dient als Baustein für die Herstellung einer Vielzahl von Therapeutika, die verschiedene Gesundheitszustände abdecken, die über die oben genannten hinausgehen. Ihre Rolle in der Arzneimittelsynthese unterstreicht ihre Bedeutung in der pharmazeutischen Forschung .
Synthese heterocyclischer Verbindungen
This compound: spielt eine wichtige Rolle bei der Synthese heterocyclischer Verbindungen, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind. Diese Verbindungen bilden das Rückgrat vieler Medikamente und sind unerlässlich für die Herstellung vielfältiger Therapeutika mit hoher Spezifität und Wirksamkeit .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. This suggests that amines and pyrazole could be potential targets.
Mode of Action
It’s known that the compound can undergo various reactions to form novel compounds with significant antimicrobial activities. This suggests that the compound may interact with its targets in a way that modifies their structure or function, leading to the formation of these novel compounds.
Biochemical Pathways
Given its role in the formation of new amides and 1-acylpyrazole, it can be inferred that the compound may affect pathways related to these substances.
Pharmacokinetics
One source suggests that the compound has high gi absorption , which could impact its bioavailability.
Result of Action
It’s known that derivatives of the compound can exhibit substantial antimicrobial properties, suggesting that the compound may have a similar effect.
Eigenschaften
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2540-53-6, 19789-59-4 | |
| Record name | NSC154924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19789-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)